molecular formula ¹³C₄H₁₂Cl₂N₂ B1146862 Piperazine CAS No. 1323940-30-2

Piperazine

Cat. No. B1146862
CAS RN: 1323940-30-2
M. Wt: 163.03
InChI Key:
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Description

Synthesis Analysis

Piperazine synthesis has seen significant advancements, with methodologies focusing on the construction of the this compound ring system and preparing carbon-substituted piperazines. Techniques such as reduction of (di)ketothis compound, N-alkylation, and various transition-metal-catalyzed/mediated syntheses have been explored. Notably, environmentally benign catalysts like this compound itself have been employed in aqueous media to synthesize diverse pharmaceutically relevant compounds with high yields and efficiency (Yousefi, Goli-Jolodar, & Shirini, 2018) (Gettys, Ye, & Dai, 2017).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its cyclic diamine configuration, making it a fundamental scaffold in medicinal chemistry. Its versatility is evident in the synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines, which are key components in drug discovery (Sánchez-Roselló, Delgado, Mateu, Trabanco, Van Gool, & Fustero, 2014).

Chemical Reactions and Properties

This compound's chemical reactions are pivotal in synthesizing various derivatives and compounds. An example includes the total synthesis of (+)-piperazinomycin, showcasing this compound's role in forming macrocyclic structures with antimicrobial and antifungal activity (Boger & Zhou, 1993). Additionally, the development of methods for asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines via Pd-catalyzed carboamination reactions highlights the compound's chemical versatility (Nakhla & Wolfe, 2007).

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, and solubility in various solvents, are critical for its application in chemical synthesis and pharmaceutical formulations. Research into novel synthesis processes and heterogeneous catalyzed reactions has contributed to understanding this compound's physical behavior and optimization of its production (Zhao De-feng, 2008).

Scientific Research Applications

  • Flame Retardant Applications : Piperazine-phosphonates derivatives have been studied for their potential as flame retardants on cotton fabric. The research focused on understanding their mechanism of action, including the thermal decomposition of cotton fabric treated with Tetraethyl this compound-1,4-diyldiphosphonate (TEPP) and Diethyl 4-methyl piperazin-1-ylphosphoramidate (DEPP) (Nguyen et al., 2014).

  • Antimicrobial Polymers : this compound-based antimicrobial polymers have been reviewed for their applications in various areas, including biomedical sector, healthcare products, water purification systems, and food packaging. This review explores the current and future perspectives for the development of this compound-based antimicrobial polymers (Jalageri et al., 2021).

  • Pharmacological Uses : this compound derivatives have been explored for a range of therapeutic uses. This compound, a six-membered nitrogen-containing heterocycle, is found in drugs with applications as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. This patent review emphasizes the flexibility of the this compound scaffold in drug design (Rathi et al., 2016).

  • Neuromuscular Effects : The neuromuscular effects of this compound have been studied, particularly in its role as a drug for treating ascariasis, where it produces flaccid paralysis of parasites (Castillo et al., 1963).

  • Neurotoxicity : There have been studies on the neurologic adverse effects of this compound, which is known for its antihelmintic properties. It can cause severe neurological disorders in certain circumstances, which are reversible upon discontinuation of the medication (Neau et al., 1984).

  • Central Pharmacological Activity : this compound derivatives have been studied for their central pharmacological activity, particularly in the activation of the monoamine pathway. These derivatives have applications in antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).

  • Anthelmintic Effects : The effect of this compound on the moulting, proteome expression, and pyrophosphatase activity of Ascaris suum lung-stage larvae has been explored. This compound is widely used against animal and bird ascariasis, and this study shows its potent inhibition on larval moulting and development (Islam et al., 2006).

  • Drug Discovery Scaffold : this compound is considered a privileged scaffold in drug discovery, being a structural element in various drugs used for different therapeutic applications. Its characteristics like solubility, basicity, and chemical reactivity make it a valuable tool in modulating pharmacokinetic and pharmacodynamic properties of drugs (Romanelli et al., 2022).

Mechanism of Action

Target of Action

Piperazine primarily targets the GABA (γ-aminobutyric acid) receptors located on the muscle membrane . GABA is a major inhibitory neurotransmitter in the nervous system, and its receptors play a crucial role in maintaining the balance of excitation and inhibition in the nervous system .

Mode of Action

This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . The this compound moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the GABAergic system . By acting as a GABA receptor agonist, this compound enhances the inhibitory effects of GABA, leading to hyperpolarization and subsequent paralysis of the worm . This paralysis allows the host body to easily remove or expel the invading organism .

Pharmacokinetics

Upon entry into the systemic circulation, this compound is partly oxidized and partly eliminated as an unchanged compound . The this compound moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .

Result of Action

The primary result of this compound’s action is the paralysis and expulsion of parasitic worms from the host body . This is achieved through the compound’s agonistic action on GABA receptors, which leads to hyperpolarization and flaccid paralysis of the worm . While the worm is paralyzed, it is dislodged from the intestinal lumen and expelled live from the body by normal intestinal peristalsis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and composition of the gastrointestinal tract, the presence of other medications or substances that may interact with this compound, and the individual’s metabolic and excretory capacity . .

Safety and Hazards

Piperazine is a flammable solid that causes severe skin burns and eye damage. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is suspected of damaging fertility .

Future Directions

Piperazine ring-based compounds find their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties. They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of this compound-containing drugs containing substituents only at the nitrogen positions . Therefore, future research could focus on expanding the structural diversity of this compound derivatives.

properties

IUPAC Name

piperazine
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InChI

InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2
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InChI Key

GLUUGHFHXGJENI-UHFFFAOYSA-N
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Canonical SMILES

C1CNCCN1
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Molecular Formula

C4H10N2
Record name PIPERAZINE
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Related CAS

31977-51-2, Array
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DSSTOX Substance ID

DTXSID1021164
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Molecular Weight

86.14 g/mol
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Physical Description

Needle-like white or colorless crystals. Shipped as a solid or suspended in a liquid medium. Very corrosive to skin, eyes and mucous membranes. Solid turns dark when exposed to light. Flash point 190 °F. Used as a corrosion inhibitor and as an insecticide., Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colorless solid, hygroscopic, with a pungent odor; [ICSC], Solid, HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE FLAKES WITH PUNGENT ODOUR., Colourless to yellow solid; Salty taste
Record name PIPERAZINE
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Boiling Point

295 °F at 760 mmHg (NTP, 1992), 146 °C
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Flash Point

190 °F (NTP, 1992), 81 °C, 107 °C (Cleveland Open Cup), 65 °C
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Solubility

Very soluble (NTP, 1992), Mol wt 184.13. Minute crystals. Very slightly sol in water. pH of saturated aq soln 6.5 /Phosphate/, Freely soluble in glycerol, glycols; one gram dissolves in 2 ml of 95% alcohol. Insoluble in ether., Very soluble in chloroform., Readily soluble in methanol, but only slightly soluble in benzene and heptane., Freely soluble in water., 3.71e+02 g/L, Solubility in water, g/100ml at 20 °C: 15, Soluble in water, Soluble (in ethanol)
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Density

1.1 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1 g/cu cm, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1
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Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (air = 1), Relative vapor density (air = 1): 3
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Vapor Pressure

0.16 [mmHg], Vapor pressure = 2.6372X10+4 Pa @ 379.15 deg K, 0.16 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 21
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Mechanism of Action

Piperazine is a GABA receptor agonist. Piperzine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm. While the worm is paralyzed, it is dislodged from the intestinal lumen and expelled live from the body by normal intestinal peristalsis., Piperazine blocks the response of the /target species/ worm muscle (best studied in Ascaris), causing flaccid paralysis of the worm. While the worm is paralyzed, it is dislodged from the intestinal lumen and expelled live from the body by normal intestinal peristalsis., The predominant effect of piperazine on /the target species/ Ascaris is to cause a flaccid paralysis that results in expulsion of the worm by peristalsis. ... Piperazine blocks the response of Ascaris muscle to acetylcholine, apparently by altering the permeability of the cell membrane to ions that are responsible for the maintenance of the resting potential. The drug causes hyperpolarization and suppression of spontaneous spike potentials with accompanying paralysis., Piperazine citrate causes reversible muscle paralysis in intestinal nematodes, presumably by causing hyperpolarization of nerve endings /in this target species/. /Piperazine citrate/, Piperazine and its salts, as a gamma-aminobutyric acid (GABA)-like substance, induce a reversible flaccid paralysis in the /target/ nematode parasites. This is provoked by a hyperpolarization of the cell membrane followed by suppression of spontaneous spike potentials. THe paralyzed nematodes are expelled from the gut lumen by normal peristaltic actions., In mammals, motorcortical GABAa inhibition is important for initiation of smooth flexion and/or extension movements of the extremities affecting motor and postural control. When injected into the hand motor cortical area of three infant macaque monkeys, the GABA agonist muscimol disrupted forelimb movement showing a posture of dropped wrist and fingers as if the radial nerve were paralysed. Interestingly, the three investigated animals exhibited large inter-individual differences in sensitivity to the action of the same dose of muscimol, being low in one, moderate in the second and substantial in the third. Injection into the medial segment of globus pallidus elicited choreiform movements and injections into substantia nigra pars reticulata provoked severe axial posture anomalies with rotational behaviour as well as contralateral hypotonia. Although the symptoms induced by piperazine in sensitive species exhibits some of these features, it is possible that its effects in mammals also involve other modes of action as well, in as much as a nicotinic action on rat sympathetic ganglia in vitro was reported in one series of experiments.
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Color/Form

Plates or leaflets from ethanol, WHITE TO SLIGHTLY OFF-WHITE LUMPS OR FLAKES, Colorless, transparent, needle-like crystals

CAS RN

110-85-0
Record name PIPERAZINE
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Record name Piperazine
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Record name piperazine
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Record name Piperazine
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Record name Piperazine
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Record name Piperazine
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Explanation Creative Commons CC BY 4.0

Melting Point

223 °F (NTP, 1992), 106 °C, MP: 82-83 °C /Piperazine hydrochloride monohydrate/
Record name PIPERAZINE
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URL https://cameochemicals.noaa.gov/chemical/4267
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Piperazine
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URL https://www.drugbank.ca/drugs/DB00592
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Record name PIPERAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1093
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Piperazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014730
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PIPERAZINE (anhydrous)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1032
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

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